2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone
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Overview
Description
2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a complex organic compound that features a combination of imidazole, bromophenyl, chlorophenyl, and indolinyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Imidazole Ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines in the presence of an acid catalyst.
Introduction of Bromophenyl and Chlorophenyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Thioether Formation: The thioether linkage can be formed by reacting a thiol with a halide under basic conditions.
Indolinyl Group Attachment: The final step might involve coupling the indolinyl group to the ethanone backbone through nucleophilic substitution or similar reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the imidazole ring or the carbonyl group, potentially yielding alcohols or amines.
Substitution: The aromatic rings could undergo various substitution reactions, such as halogenation, nitration, or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions might include the use of Lewis acids (e.g., AlCl3) or bases (e.g., NaOH) depending on the specific reaction.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.
Comparison with Similar Compounds
Similar Compounds
2-((5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone: Lacks the chlorophenyl group.
2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone: Lacks the bromophenyl group.
2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethanone: Lacks the indolinyl group.
Uniqueness
The presence of both bromophenyl and chlorophenyl groups, along with the indolinyl moiety, might confer unique chemical and biological properties, such as enhanced binding affinity to certain targets or improved stability.
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrClN3OS/c26-19-7-5-18(6-8-19)23-15-28-25(30(23)21-11-9-20(27)10-12-21)32-16-24(31)29-14-13-17-3-1-2-4-22(17)29/h1-12,15H,13-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSNGGCYURUBIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=C(N3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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